molecular formula C9H14ClN3 B1353808 6-chloro-N-isobutyl-2-methylpyrimidin-4-amine CAS No. 841260-71-7

6-chloro-N-isobutyl-2-methylpyrimidin-4-amine

Cat. No.: B1353808
CAS No.: 841260-71-7
M. Wt: 199.68 g/mol
InChI Key: XJJGVNQSZOQYCO-UHFFFAOYSA-N
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Description

6-Chloro-N-isobutyl-2-methylpyrimidin-4-amine is a substituted pyrimidine derivative characterized by:

  • Chlorine at position 6, which enhances electrophilicity and influences binding interactions.
  • Methyl group at position 2, contributing to steric effects and metabolic stability.
  • Isobutyl group (branched C4 alkyl) at the N4 position, modulating lipophilicity and bioavailability.

Pyrimidine derivatives are pivotal in medicinal chemistry due to their role as kinase inhibitors, antiviral agents, and intermediates in drug synthesis .

Properties

IUPAC Name

6-chloro-2-methyl-N-(2-methylpropyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14ClN3/c1-6(2)5-11-9-4-8(10)12-7(3)13-9/h4,6H,5H2,1-3H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJJGVNQSZOQYCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)NCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50450859
Record name 6-chloro-N-isobutyl-2-methylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50450859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

841260-71-7
Record name 6-chloro-N-isobutyl-2-methylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50450859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-isobutyl-2-methylpyrimidin-4-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methylpyrimidine with isobutylamine in the presence of a chlorinating agent such as thionyl chloride. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-isobutyl-2-methylpyrimidin-4-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium methoxide or potassium thiolate.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki–Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

6-chloro-N-isobutyl-2-methylpyrimidin-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of various chemical products and intermediates

Mechanism of Action

The mechanism of action of 6-chloro-N-isobutyl-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs, their substituents, and properties:

Compound Name Position 2 Position 4 Position 6 Molecular Formula Similarity Score Key Applications/Properties References
6-Chloro-N-isobutyl-2-methylpyrimidin-4-amine Methyl Isobutyl (branched) Chlorine C9H14ClN3 N/A Hypothesized kinase inhibition N/A
6-Chloro-N-isopropyl-2-(methylthio)pyrimidin-4-amine Methylthio Isopropyl (C3) Chlorine C8H12ClN3S 0.84 Intermediate in agrochemicals
6-Chloro-2-cyclopropyl-N-methylpyrimidin-4-amine Cyclopropyl Methyl Chlorine C8H10ClN3 N/A Antimicrobial activity (theorized)
6-Chloro-N,N,2-trimethylpyrimidin-4-amine Methyl N,N-dimethyl Chlorine C7H10ClN3 0.89 Enhanced solubility
2-Chloro-6-methylpyrimidin-4-amine Hydrogen Hydrogen Chlorine C5H6ClN3 N/A Drug intermediate (asthma/IBD*)

*IBD: Inflammatory bowel disease

Key Observations:

Methylthio (S-CH3) at position 2 (as in ) introduces sulfur, which may enhance metabolic stability but increase toxicity risks .

Electronic Effects: Chlorine at position 6 is conserved across analogs, suggesting its critical role in electronic modulation or halogen bonding .

N,N-dimethylation () improves solubility but may reduce target specificity due to steric hindrance .

Physicochemical and Pharmacokinetic Properties

  • Molecular Weight : The target compound (C9H14ClN3, MW: 199.7 g/mol) is heavier than analogs like C8H10ClN3 (183.6 g/mol, ), affecting diffusion rates.
  • LogP : Isobutyl’s branched structure likely increases LogP (~2.5–3.0) compared to linear alkyl analogs (e.g., isopropyl: ~2.0) .
  • Metabolic Stability : Methyl groups at positions 2 and 4 may slow oxidative metabolism, while isobutyl could undergo CYP450-mediated hydroxylation .

Biological Activity

6-Chloro-N-isobutyl-2-methylpyrimidin-4-amine is a pyrimidine derivative that has garnered interest for its diverse biological activities. Pyrimidines are known for their roles in various biochemical processes and therapeutic applications, including anti-inflammatory and anticancer activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Synthesis

The molecular structure of this compound consists of a pyrimidine ring substituted with a chlorine atom at position 6, an isobutyl group at nitrogen, and a methyl group at position 2. The synthesis typically involves:

  • Formation of the Pyrimidine Ring : A condensation reaction between a β-dicarbonyl compound and a guanidine derivative under basic conditions.
  • Alkylation : Introduction of the isobutyl group using an alkyl halide in the presence of a base.
  • Methylation : Methylation at position 2 using methyl iodide under basic conditions.

Anti-inflammatory Activity

Research has indicated that pyrimidine derivatives exhibit significant anti-inflammatory properties. In vitro studies have shown that compounds similar to this compound can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammation pathways. For instance, derivatives with similar structures demonstrated IC50 values against COX-2 comparable to celecoxib, a well-known anti-inflammatory drug ( ).

CompoundIC50 (μmol)Comparison DrugIC50 (μmol)
This compoundTBDCelecoxib0.04 ± 0.01
Similar Compound A0.04 ± 0.09IndomethacinTBD

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : Binding to COX enzymes, thereby reducing the production of pro-inflammatory mediators.
  • Receptor Interaction : Modulating signaling pathways through interaction with cellular receptors.
  • DNA/RNA Intercalation : Potentially affecting nucleic acid synthesis and function.

Structure-Activity Relationships (SAR)

The biological activity of pyrimidine derivatives often correlates with their substituents:

  • Chlorine Substitution : Enhances lipophilicity, potentially increasing membrane permeability.
  • Alkyl Chain Length : Variations in the alkyl chain can influence the binding affinity to target enzymes or receptors.

Research has shown that certain substituents can significantly enhance anti-inflammatory activity, indicating that careful design of these compounds could lead to more effective therapeutics ( ).

Case Studies

Several studies have explored the biological effects of pyrimidine derivatives:

  • In Vivo Studies : Animal models have demonstrated that certain pyrimidine derivatives reduce inflammation in carrageenan-induced paw edema tests, showing efficacy comparable to established anti-inflammatory agents like indomethacin.
  • In Vitro Assays : Compounds were screened for their ability to inhibit COX enzymes in cell cultures, revealing promising candidates for further development.

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